N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-N-(4-hydroxy-1-methyl-2-(propylsulfinyl)-1-butenyl)formamide
カタログ番号:
B15213825
CAS番号:
14684-64-1
分子量:
340.4 g/mol
InChIキー:
YDYVGOMVKLDMIY-SDNWHVSQSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-N-(4-hydroxy-1-methyl-2-(propylsulfinyl)-1-butenyl)formamide is a chemical compound with the CAS registry number 14684-64-1 . It has a molecular formula of C15H24N4O3S and a molecular weight of 340.44 g/mol . This compound is characterized by several key physical properties, including a predicted density of 1.289 g/cm³ and a high boiling point of approximately 659.5°C at 760 mmHg . Its complex structure features a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7, contributing to a high topological polar surface area of 129 Ų, which can influence its solubility and reactivity in biological systems . The formamide derivative is for research and development applications only. Specific research applications and the detailed mechanism of action for this compound are not well-documented in the currently available public literature and require further investigation by the researcher. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use.
特性
CAS番号 |
14684-64-1 |
|---|---|
分子式 |
C15H24N4O3S |
分子量 |
340.4 g/mol |
IUPAC名 |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-propylsulfinylpent-2-en-2-yl]formamide |
InChI |
InChI=1S/C15H24N4O3S/c1-4-7-23(22)14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18)/b14-11+ |
InChIキー |
YDYVGOMVKLDMIY-SDNWHVSQSA-N |
異性体SMILES |
CCCS(=O)/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/CCO |
正規SMILES |
CCCS(=O)C(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Compound 1 : N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-(5-hydroxy-3-(propylsulfinyl)pent-2-en-2-yl)formamide (CAS 14684-64-1)
- Key Differences :
Compound 2 : N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-(4-hydroxy-1-methyl-2-mercaptobuten-1-enyl)formamide (CAS 554-45-0)
- Structural Variance :
- Implications :
Compound 3 : Formamide, N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-[[(tetrahydro-2H-pyran-2-yl)methyl]dithio]-1-butenyl] (CAS 4482-76-2)
- Structural Modifications :
- Impact: Enhanced lipophilicity (higher molecular weight: 412.57 g/mol vs. 340.44 g/mol). Potential for disulfide bond formation, altering biological activity .
Compound 4 : N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N'-(2-chloroethyl)urea (Nimustine, CAS 42471-43-2)
Comparative Data Table
Research Findings and Implications
- Sulfinyl vs. Mercapto Groups : The sulfinyl group in the target compound offers a balance between stability and reactivity, unlike the thiol group in Compound 2, which requires stabilization under inert conditions .
- Role of Disulfide Bonds : Compound 3’s dithio group may enable reversible redox interactions, suggesting utility in prodrug design .
- Therapeutic Divergence : While Nimustine (Compound 4) is cytotoxic, the target compound’s structural analogs are linked to vitamin B₁ metabolism, highlighting the impact of functional group choice on biological pathways .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis of this compound involves multi-step reactions, leveraging pyrimidine and formamide precursors. A validated approach includes:
- Step 1 : Reacting 4-amino-2-methyl-5-pyrimidinemethanol with formamide under controlled temperature (60–80°C) and acidic catalysis (e.g., HCl or H₂SO₄) to form the methylformamide intermediate .
- Step 2 : Introducing the propylsulfinyl-butenyl moiety via nucleophilic substitution or thiol-ene click chemistry, requiring inert conditions (argon atmosphere) and catalysts like triethylamine .
Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and confirm purity via NMR (δ 8.2–8.5 ppm for formamide protons) and LC-MS (m/z ~450–470) .
Q. How should spectroscopic characterization (NMR, IR, MS) be designed to confirm structural integrity?
- NMR : Focus on distinguishing pyrimidine (δ 6.8–7.5 ppm, aromatic protons) and sulfoxide (δ 2.5–3.5 ppm for S=O adjacent to CH₃). 2D NMR (COSY, HSQC) resolves overlapping signals in the butenyl chain .
- IR : Validate sulfinyl (S=O stretch at 1030–1070 cm⁻¹) and formamide (C=O at 1660–1680 cm⁻¹) groups .
- MS : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ (theoretical m/z: ~456.2) and fragmentation patterns (e.g., loss of propylsulfinyl group) .
Q. What experimental factors influence the compound’s stability in aqueous or biological buffers?
Stability is pH- and temperature-dependent:
- pH : Degrades rapidly in acidic conditions (pH < 3) due to hydrolysis of the sulfinyl group. Stable in neutral to slightly alkaline buffers (pH 7–9) .
- Temperature : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles.
- Light Sensitivity : Protect from UV exposure to prevent sulfoxide-to-sulfone oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Variable Substituents : Synthesize analogs with modified sulfinyl groups (e.g., replacing propyl with ethyl or aryl) and compare binding affinity in enzyme assays (e.g., kinase inhibition) .
- Biological Assays : Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity (IC₅₀) and correlate with substituent hydrophobicity (logP calculations) .
- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via thermal shift assays .
Q. What mechanistic hypotheses explain its potential enzyme inhibition or signaling pathway modulation?
- Molecular Docking : Model interactions with ATP-binding pockets (e.g., kinases) using AutoDock Vina. Prioritize residues forming hydrogen bonds with the pyrimidine-amino group .
- Biochemical Validation : Perform kinetic assays (e.g., NADPH depletion for oxidoreductases) and monitor post-translational modifications (phosphorylation) via Western blot .
Q. How should contradictory data (e.g., varying IC₅₀ values across studies) be resolved?
Q. What in silico strategies predict metabolic pathways or toxicity?
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely Phase I/II modifications (e.g., sulfoxide reduction or formamide hydrolysis) .
- Toxicity Screening : Simulate CYP450 interactions (e.g., CYP3A4) and prioritize metabolites for LC-MS/MS profiling in hepatocyte models .
Methodological Best Practices
- Experimental Design : Follow split-plot designs for multi-variable studies (e.g., varying substituents and assay conditions) with ≥4 replicates to ensure statistical power .
- Data Reporting : Include raw spectral data (NMR, IR) in supplementary materials and use standardized units (e.g., μM for IC₅₀) to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
